![molecular formula C24H21N3O2S2 B2867411 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,3-dihydro-1H-inden-1-yl)acetamide CAS No. 1252824-58-0](/img/structure/B2867411.png)

2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,3-dihydro-1H-inden-1-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

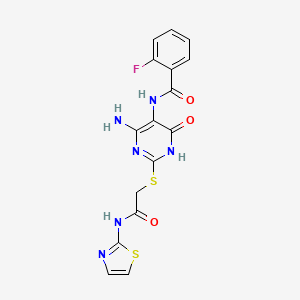

This compound is a thienopyrimidine derivative, which is a class of compounds known for their wide range of biological activities . The molecule contains a thieno[3,2-d]pyrimidin-2-yl sulfanyl group attached to an acetamide moiety, and a benzyl group attached to the 3-position of the thienopyrimidine ring .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thienopyrimidine ring, which is a bicyclic system containing a thiophene ring fused with a pyrimidine ring . The benzyl group would be attached to the 3-position of this ring system .Chemical Reactions Analysis

Thienopyrimidines are known to undergo a variety of chemical reactions, including substitutions, additions, and cyclizations . The specific reactions that this compound would undergo would depend on the reaction conditions and the other reactants present .Aplicaciones Científicas De Investigación

Crystal Structure Analysis

Research has detailed the crystal structures of compounds similar to the specified chemical, emphasizing their conformation and intramolecular interactions. For instance, Subasri et al. (2016) described the folded conformation of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, highlighting the angle inclination between the pyrimidine and benzene rings and the stabilizing effect of intramolecular N—H⋯N hydrogen bonds (Subasri et al., 2016).

Synthesis and Medicinal Chemistry Applications

Gangjee et al. (2008) synthesized potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR) using a thieno[2,3-d]pyrimidine scaffold, indicating its utility in designing compounds with dual inhibitory activity against critical enzymes in cancer and bacterial cells (Gangjee et al., 2008).

Organic Synthesis and Chemical Properties

Savchenko et al. (2020) explored the cyclization of 2-(heteroarylsulfanyl)-N-(3-oxoalkenyl)acetamides to synthesize pyridin-2(1H)-ones, demonstrating the versatility of thienopyrimidine derivatives in organic synthesis and the potential for generating diverse heterocyclic compounds (Savchenko et al., 2020).

Anticancer and Antimicrobial Applications

Horishny et al. (2021) prepared 2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives and tested them for anticancer activity, illustrating the potential therapeutic applications of thienopyrimidine derivatives in oncology (Horishny et al., 2021).

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary target of this compound is EZH2 (Enhancer of Zeste Homolog 2) . EZH2 is a histone-lysine N-methyltransferase enzyme, which participates in histone methylation and gene silencing. It plays a crucial role in various biological processes, including cell proliferation, differentiation, and apoptosis .

Mode of Action

The compound acts as an inhibitor of EZH2 . It binds to the EZH2 enzyme, preventing it from adding methyl groups to histones. This inhibition disrupts the normal function of EZH2, leading to changes in gene expression .

Biochemical Pathways

The inhibition of EZH2 affects the histone methylation pathways . Histone methylation is a post-translational modification that plays a key role in regulating gene expression. By inhibiting EZH2, the compound can alter the methylation status of histones, leading to changes in the transcriptional activity of various genes .

Result of Action

The compound has shown remarkable antitumor activity against various cancer cell lines, including SU-DHL-6, WSU-DLCL-2, and K562 . It can significantly affect lymphoma cell morphology, induce apoptosis in a concentration-dependent manner, and inhibit cell migration .

Propiedades

IUPAC Name |

2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(2,3-dihydro-1H-inden-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3O2S2/c28-21(25-19-11-10-17-8-4-5-9-18(17)19)15-31-24-26-20-12-13-30-22(20)23(29)27(24)14-16-6-2-1-3-7-16/h1-9,12-13,19H,10-11,14-15H2,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXHXXOIRPWBJAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C1NC(=O)CSC3=NC4=C(C(=O)N3CC5=CC=CC=C5)SC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-cyanocyclopentyl)-2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}acetamide](/img/structure/B2867328.png)

![5-(3-methoxybenzyl)-8-methyl-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2867331.png)

![N-[(1R)-1-Cyano-2-methylpropyl]-2-phenylpropanamide](/img/structure/B2867337.png)

![2-({2-[4-Chloro-2-(trifluoromethyl)anilino]-2-oxoethyl}sulfonyl)acetic acid](/img/structure/B2867344.png)

![N'-[(1E)-(3-chloro-4-methoxyphenyl)methylidene]-4-methylbenzohydrazide](/img/structure/B2867348.png)